5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester involves multiple steps, typically starting with the preparation of the nicotinic acid derivative. The hydroxymethyl group is introduced through a hydroxymethylation reaction, and the ethyl ester is formed via esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
standard practices in the chemical industry, such as batch processing and continuous flow synthesis, can be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-nicotinic acid methyl ester
- 5-Bromonicotinic acid
- 3,5-Pyridinedicarboxylic acid
Uniqueness
5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and ethyl ester groups differentiate it from other nicotinic acid derivatives, making it a valuable compound for specialized research applications .
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-2,4,6-trimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOAVPYEOFPCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C)CO)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393496 |
Source
|
Record name | ethyl 5-(hydroxymethyl)-2,4,6-trimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28569-07-5 |
Source
|
Record name | ethyl 5-(hydroxymethyl)-2,4,6-trimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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